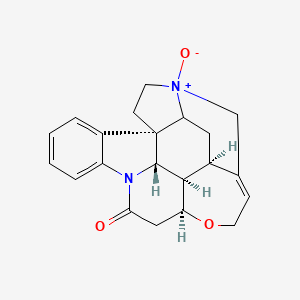

Strychnine N-oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Strychnine N-oxide is a tertiary amine oxide resulting from the oxidation of the non-acylated nitrogen of strychnine. It is a metabolite of strychnine. It has a role as a plant metabolite. It is an organic heteroheptacyclic compound, a monoterpenoid indole alkaloid and a tertiary amine oxide. It derives from a strychnine.

Applications De Recherche Scientifique

Electrochemical Applications

Strychnine N-oxide has been studied for its electrochemical properties, which have implications for sensor development and analytical chemistry. Research indicates that SNO exhibits distinct oxidation behavior when subjected to voltammetric techniques.

Voltammetric Behavior

A study demonstrated that SNO displays two oxidation peaks at 617 mV and 797 mV in a pH 5 buffer solution. These peaks are characterized by irreversible behavior, indicating that SNO can be effectively analyzed using cyclic voltammetry (CV) and differential pulse voltammetry (DPV) techniques .

Table 1: Electrochemical Characteristics of this compound

| Parameter | Value |

|---|---|

| Oxidation Peak 1 | 617 mV |

| Oxidation Peak 2 | 797 mV |

| pH | 5 |

| Irreversibility | Confirmed |

This electrochemical analysis has potential applications in forensic science for the detection of strychnine and its metabolites in biological samples such as plasma and urine .

Toxicological Studies

This compound's role in toxicology is significant due to its relationship with strychnine's metabolic pathways. Understanding how SNO behaves in biological systems helps assess its safety and potential therapeutic uses.

Metabolism and Toxicity

In vitro studies have shown that SNO is a major metabolite of strychnine, accounting for approximately 15% of the metabolized product . Unlike its parent compound, SNO exhibits lower toxicity levels, making it a candidate for further research into safer therapeutic applications.

Table 2: Metabolic Pathways of Strychnine

| Metabolite | Percentage of Total Metabolism |

|---|---|

| Strychnine | 100% |

| This compound | 15% |

| Other Metabolites | 85% |

Pharmacological Potential

Although strychnine is primarily recognized for its toxicity, research into SNO suggests potential pharmacological applications due to its reduced toxicity profile compared to strychnine.

Therapeutic Applications

SNO may have therapeutic significance in treating certain neurological conditions due to its interaction with neurotransmitter systems. Preliminary findings suggest that it may modulate excitatory neurotransmission without the severe side effects associated with strychnine .

Case Study: Electrochemical Sensor Development

A recent study focused on developing an electrochemical sensor utilizing SNO's oxidation properties. The sensor demonstrated high sensitivity and precision, with a recovery rate of approximately 92% when tested on spiked biological samples . This highlights the practical application of SNO in analytical chemistry.

Case Study: Toxicological Assessments

Research involving animal models has shown that the administration of strychnine leads to various metabolic products, including SNO. The metabolic rates differ significantly between genders, with female rats exhibiting more pronounced responses to strychnine than males . This variation emphasizes the need for gender-specific studies in toxicology.

Analyse Des Réactions Chimiques

Electrochemical Behavior of Strychnine N-Oxide

Voltammetry

The voltammetric behavior of this compound has been studied using a bare glassy carbon electrode by both cyclic voltammetry and differential pulse voltammetry in Britton-Robinson buffer solution .

Impact of pH

The influence of pH on the oxidation peaks of this compound was investigated in 0.1 M B-R buffer in a pH range of 3–8 using differential pulse voltammetry. The peak potential shifted in a negative direction as the pH value decreased. A plot of peak potential vs pH confirmed that both peaks linearly changed with the increasing pH value from 3 to 8 .

Impact of Scan Rate

The influence of scan rate (υ) on the this compound oxidation peaks was studied within the range of 50–1000 mV/s using cyclic voltammetry measurements. The anodic peaks shifted positively when the scan rate was increased, confirming the irreversibility of the oxidation reactions .

To assess the type of reaction happening at the electrode surface and to evaluate whether they were adsorption- or diffusion-controlled, a plot of the square root of the scan rate and peak current intensity (Ip) was performed. This demonstrated a linear relationship between the scan rate and current response, suggesting that the reaction is diffusion-controlled. Additionally, the values of the logarithm of the first anodic peak intensity (log Ip) vs the logarithm of the scan rate offered a linear relationship with a value logarithm of the scan rate (log υ). This indicated that the slope of the equation, 0.71, is located between the theoretical value of 0.5 (diffusion control) and the value of 1 (adsorption control). This observation suggests that the reaction process at the electrode surface is a mixed adsorption–diffusion controlled mechanism .

Number of Transferred Electrons

Calculations to assess the number of transferred electrons in the oxidation reaction have been performed, with the number of electrons participating in the oxidation of strychnine being approximately 2 .

Metabolic Reactions

In vitro metabolic studies using rat liver microsomes revealed 22 different metabolites of strychnine, mainly including N-oxidation of strychnine as strychnine-N-oxide, strychnine-2-epoxide-N-oxide, 2-OH-strychnine-N-oxide, 3-OH-strychnine-N-oxide, and hydroxyl-strychnine-N-oxide. Another study confirmed that the major metabolite in the strychnine pathway is this compound and accounted for approximately 15% of the metabolized strychnine .

Propriétés

Numéro CAS |

7248-28-4 |

|---|---|

Formule moléculaire |

C21H22N2O3 |

Poids moléculaire |

350.4 g/mol |

Nom IUPAC |

(4aR,5aS,8aS,13aS,15aS,15bR)-6-oxido-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-6-ium-14-one |

InChI |

InChI=1S/C21H22N2O3/c24-18-10-16-19-13-9-17-21(6-7-23(17,25)11-12(13)5-8-26-16)14-3-1-2-4-15(14)22(18)20(19)21/h1-5,13,16-17,19-20H,6-11H2/t13-,16-,17-,19-,20-,21+,23?/m0/s1 |

Clé InChI |

ADTDBAKUQAKBGZ-VXJIXCKJSA-N |

SMILES |

C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-] |

SMILES isomérique |

C1C[N+]2(CC3=CCO[C@H]4CC(=O)N5[C@H]6[C@H]4[C@H]3C[C@H]2[C@@]61C7=CC=CC=C75)[O-] |

SMILES canonique |

C1C[N+]2(CC3=CCOC4CC(=O)N5C6C4C3CC2C61C7=CC=CC=C75)[O-] |

Key on ui other cas no. |

7248-28-4 |

Pictogrammes |

Irritant |

Synonymes |

Movellan strychnine N-oxide strychnine N-oxide hydrochloride |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.